molecular formula C37H34N2O8S B1447982 (2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid CAS No. 622832-89-7

(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Cat. No. B1447982
M. Wt: 666.7 g/mol
InChI Key: HTUWSGAPOVGKGH-SAIUNTKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a useful research compound. Its molecular formula is C37H34N2O8S and its molecular weight is 666.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized through methods involving various precursors and reactions. For example, it has been prepared from 3-bromopyruvic acid and amino compounds, demonstrating its synthetic accessibility (Le & Goodnow, 2004).

  • Photophysical Characterization : Studies have investigated the linear photophysical properties and two-photon absorption of water-soluble fluorene derivatives. These studies provide insights into the electronic structures and solvatochromic effects, which are crucial for applications in bioimaging and photophysics (Morales et al., 2010).

  • Synthesis of Enantiomerically Pure Compounds : Research has been conducted on the synthesis of enantiomerically pure diamino acids with protected amino groups, where derivatives of fluorene are used as part of the protective group. This is significant for the production of stereochemically defined compounds (Schmidt et al., 1992).

Applications in Biochemistry and Molecular Biology

  • Solid-Phase Synthesis Applications : The compound has been utilized in solid-phase synthesis, particularly in the preparation of oligoureas. This showcases its utility in facilitating complex synthetic processes on solid support, which is fundamental in peptide and protein engineering (Guichard et al., 2000).

  • Fluorescence and Inclusion Properties : Studies have examined the fluorescence behavior of carbazole-based dyes, which include fluorene derivatives. These findings are relevant for applications in sensing, imaging, and molecular recognition, given the enhanced fluorescence and inclusion properties in specific environments (Lao et al., 2012).

properties

IUPAC Name

(2R)-4-[(2R)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H34N2O8S/c40-34(41)32(38-36(44)46-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30)17-18-48-21-33(35(42)43)39-37(45)47-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31/h1-16,30-33H,17-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43)/t32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUWSGAPOVGKGH-SAIUNTKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCSC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 99650571

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Reactant of Route 2
Reactant of Route 2
(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Reactant of Route 3
Reactant of Route 3
(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Reactant of Route 4
Reactant of Route 4
(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Reactant of Route 5
Reactant of Route 5
(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Reactant of Route 6
Reactant of Route 6
(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.